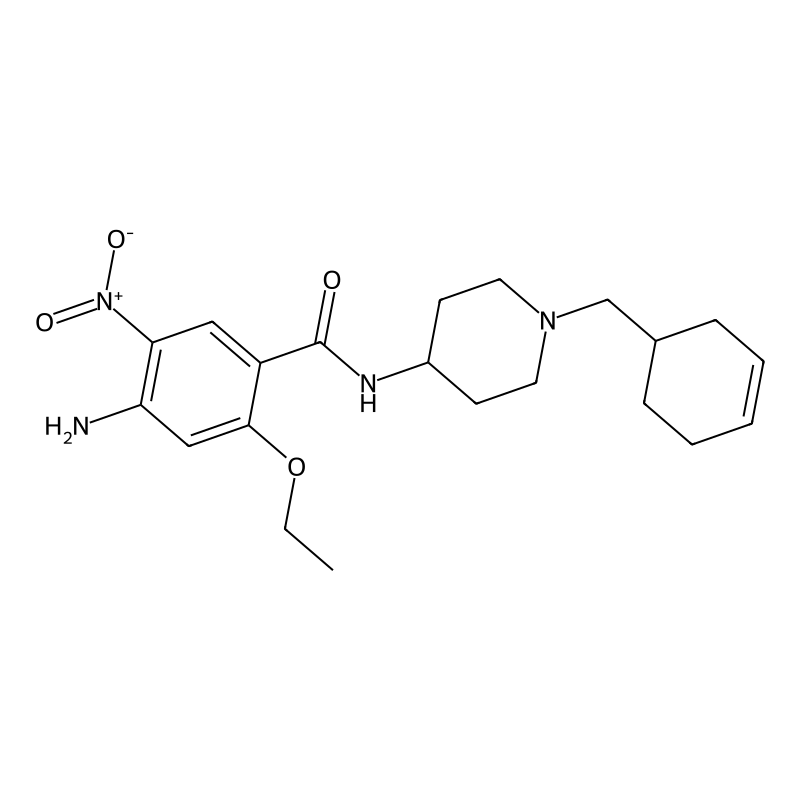Cinitapride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Mechanism of Action:
Cinitapride belongs to a class of drugs called prokinetics. These drugs work by stimulating the muscles in the stomach and intestines to contract, which helps to move food through the digestive system more efficiently []. Cinitapride specifically acts by antagonizing dopamine D2 receptors, which are inhibitory receptors that normally slow down gastric emptying []. This antagonism allows for increased activity of the gastrointestinal tract.
Applications in Functional Dyspepsia:
Functional dyspepsia is a common digestive disorder characterized by upper abdominal pain or discomfort in the absence of any identifiable organic cause []. Cinitapride has been investigated in several clinical trials for its effectiveness in treating functional dyspepsia, particularly the postprandial distress syndrome (PDS) subtype [, ]. These studies have shown that cinitapride is effective in improving symptoms like early satiety, bloating, and postprandial fullness compared to placebo []. Additionally, cinitapride has been shown to be non-inferior to other commonly used prokinetics like domperidone in terms of symptom improvement [].
Safety and Side Effects:
Cinitapride is generally well-tolerated, with a lower incidence of adverse events compared to other prokinetics like domperidone [, ]. However, some potential side effects associated with cinitapride include headache, diarrhea, and abdominal pain []. Notably, a rare but serious side effect called extrapyramidal symptoms, characterized by involuntary movements, has been reported with cinitapride use, although the risk appears to be lower than with some other prokinetics.
Physical Description
XLogP3
Drug Indication
MeSH Pharmacological Classification
ATC Code
A03 - Drugs for functional gastrointestinal disorders
A03F - Propulsives
A03FA - Propulsives
A03FA08 - Cinitapride
Mechanism of Action
KEGG Target based Classification of Drugs
Rhodopsin family
Serotonin
HTR4 [HSA:3360] [KO:K04160]








